molecular formula C27H37N5O3 B2429526 N1-(2-ethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922091-80-3

N1-(2-ethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2429526
CAS No.: 922091-80-3
M. Wt: 479.625
InChI Key: FYYLADUCDXFYLM-UHFFFAOYSA-N
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Description

N1-(2-ethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C27H37N5O3 and its molecular weight is 479.625. The purity is usually 95%.
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Scientific Research Applications

  • ABCB1 Inhibitors :

    • Research on related compounds, such as 2-[(3-methoxyphenylethyl)phenoxy]-moiety, has been conducted for designing new ABCB1 inhibitors. These inhibitors have shown potential in modulating ABCB1 activity, which is significant in cancer treatment as ABCB1 is often involved in drug resistance mechanisms (Colabufo et al., 2008).
  • Dopamine Agonist Properties :

    • A study on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which shares structural similarities with the mentioned compound, revealed their ability to act as dopamine agonists. This property is significant in the development of treatments for neurological disorders like Parkinson's disease (Jacob et al., 1981).
  • Hydrolysis Studies :

    • Investigations on the hydrolysis of compounds similar to the one , such as 2-oxo-3-ethoxycarbonylmethylenepiperazine, have provided insights into their chemical behavior and potential applications in various fields including pharmaceuticals and organic chemistry (Iwanami et al., 1964).
  • Orexin Receptor Antagonism :

    • Studies on compounds targeting orexin receptors, like 1-(2,4-dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea, have implications for sleep disorders and psychological stress. These compounds offer insights into the development of new therapeutic agents for insomnia and related conditions (Dugovic et al., 2009).
  • 5-HT1A Receptor Ligands :

    • Research on 1-(o-methoxyphenyl)-4-n-propylpiperazines and 2-(n-propyl)-1,2,3,4-tetrahydroisoquinolines has been conducted to explore their affinity for 5-HT1A/5-HT2A and α1 receptors. These findings are relevant for the development of treatments for conditions like depression and anxiety (Paluchowska et al., 1996).
  • Corrosion Inhibition :

    • Compounds like N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide have been studied for their role as corrosion inhibitors. This application is particularly relevant in the field of materials science and engineering (About et al., 2020).
  • Anticancer Agents :

    • Research on isoquinolines, like 2,3-dimethoxy-8,9-methylenedioxy-11-[(2-dimethylamino)ethyl]-11H-isoquino[4,3-c]cinnolin-12-one, has demonstrated their potential as novel topoisomerase I-targeting agents with potent cytotoxic activity. This is crucial for the development of new anticancer therapies (Ruchelman et al., 2004).

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O3/c1-4-35-25-10-6-5-9-22(25)29-27(34)26(33)28-19-24(32-16-14-30(2)15-17-32)21-11-12-23-20(18-21)8-7-13-31(23)3/h5-6,9-12,18,24H,4,7-8,13-17,19H2,1-3H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYLADUCDXFYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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